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molecular formula C9H20N2O B143324 N,N'-Dibutylurea CAS No. 1792-17-2

N,N'-Dibutylurea

Cat. No. B143324
M. Wt: 172.27 g/mol
InChI Key: AQSQFWLMFCKKMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07723522B2

Procedure details

15.0 g (92 mmol) of 1,1,3,3-tetramethoxypropane and 20.5 g (119 mmol) of 1,3-di(n-butyl)urea were dissolved in 20 ml of 2-propanol, 13.0 g (125 mmol) of 35% hydrochloric acid was added thereto, and the mixture was refluxed for 1 hour. The reaction solution was cooled to room temperature, and 10.0 g (83 mmol) of 4-acetylpyridine and 7.1 g (89.8 mmol) of pyridine were added thereto. After 30 minutes of stirring at room temperature, 19 ml (416 mmol) of formic acid and 31.5 g (500 mmol) of ammonium formate were added to the reaction solution to carry out the reaction at 100° C. for 8 hours. After completion of the reaction, this was cooled to room temperature, neutralized with 200 g (1.2 mol) of 25% sodium hydroxide aqueous solution and then extracted three times with 200 ml of toluene. The organic layer was concentrated and then purified by distillation under a reduced pressure to obtain 9.9 g (yield 76.5%) of the title compound (purity 99.9%, melting point 55-57° C.).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
20.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
7.1 g
Type
reactant
Reaction Step Three
Quantity
19 mL
Type
reactant
Reaction Step Four
Quantity
31.5 g
Type
reactant
Reaction Step Four
Quantity
200 g
Type
reactant
Reaction Step Five
Yield
76.5%

Identifiers

REACTION_CXSMILES
COC(OC)CC(OC)OC.C(N[C:17]([NH:19][CH2:20][CH2:21][CH2:22][CH3:23])=O)CCC.Cl.C([C:28]1[CH:33]=[CH:32][N:31]=[CH:30][CH:29]=1)(=O)C.N1C=CC=CC=1.C(O)=O.C([O-])=O.[NH4+].[OH-].[Na+]>CC(O)C>[N:31]1[CH:32]=[CH:33][CH:28]=[CH:29][C:30]=1[C:22]1[CH:23]=[CH:17][N:19]=[CH:20][CH:21]=1 |f:6.7,8.9|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
COC(CC(OC)OC)OC
Name
Quantity
20.5 g
Type
reactant
Smiles
C(CCC)NC(=O)NCCCC
Name
Quantity
20 mL
Type
solvent
Smiles
CC(C)O
Step Two
Name
Quantity
13 g
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(=O)C1=CC=NC=C1
Name
Quantity
7.1 g
Type
reactant
Smiles
N1=CC=CC=C1
Step Four
Name
Quantity
19 mL
Type
reactant
Smiles
C(=O)O
Name
Quantity
31.5 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Step Five
Name
Quantity
200 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After 30 minutes of stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the reaction at 100° C. for 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
this was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 200 ml of toluene
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated
DISTILLATION
Type
DISTILLATION
Details
purified by distillation under a reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1=C(C=CC=C1)C1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 9.9 g
YIELD: PERCENTYIELD 76.5%
YIELD: CALCULATEDPERCENTYIELD 76.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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